molecular formula C14H15FN4O2S B2682737 3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034528-80-6

3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2682737
CAS No.: 2034528-80-6
M. Wt: 322.36
InChI Key: XNYINVWZXONGFT-UHFFFAOYSA-N
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Description

3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound features a piperidine core substituted with a 5-fluoropyrimidine group and a thiophene-2-yl carboxamide. The specific fusion of a fluorinated pyrimidine, a privileged structure in drug discovery for its hydrogen-bonding capacity, with the electron-rich thiophene system, makes this molecule a valuable scaffold for probing structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or precursor in developing novel bioactive molecules. Its structure suggests potential for application in high-throughput screening campaigns to identify new leads for various therapeutic areas. While structurally related piperidine-carboxamide compounds have been investigated for targeting neurological receptors and enzymes like fatty acid amide hydrolase (FAAH) , the specific biological activity and mechanism of action for this exact molecule must be determined experimentally by the researcher. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a food additive. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment (PPE).

Properties

IUPAC Name

3-(5-fluoropyrimidin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S/c15-10-7-16-13(17-8-10)21-11-3-1-5-19(9-11)14(20)18-12-4-2-6-22-12/h2,4,6-8,11H,1,3,5,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYINVWZXONGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoropyrimidine group, and the attachment of the thiophene moiety. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoropyrimidine Group: This step may involve nucleophilic substitution reactions where a fluorine atom is introduced into the pyrimidine ring.

    Attachment of the Thiophene Moiety: This can be done through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could potentially modify the piperidine ring or the pyrimidine group.

    Substitution: The fluoropyrimidine group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety may yield sulfoxides or sulfones.

Scientific Research Applications

3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s uniqueness, we compare it with structurally or functionally related piperidine-carboxamide derivatives and fluorinated heterocycles.

Structural Analogues

Compound Name Key Substituents Molecular Formula Key Features Reference
3-((5-Fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide 5-Fluoropyrimidin-2-yloxy, thiophen-2-yl carboxamide C₁₄H₁₅FN₄O₂S Combines fluoropyrimidine (enhanced stability) with thiophene (π-interactions).
N-(Pyridazin-3-yl)-4-[(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide Trifluoromethylpyridinyloxy, pyridazinyl carboxamide C₂₄H₂₀F₃N₅O₂ FAAH inhibitor; trifluoromethyl group increases lipophilicity and target affinity.
N-(5-Amino-3-(4-chlorophenyl)-4-cyano-2,3-dihydrothiophene-2-carbonyl)piperidine-1-carboxamide Chlorophenyl, dihydrothiophene, cyano group C₁₈H₁₈ClN₃O₂S Dihydrothiophene core may improve conformational flexibility; chloro substituent enhances halogen bonding.
N-(2-Fluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide Fluorophenyl, thiadiazole-piperidine C₁₄H₁₅FN₄OS Thiadiazole ring introduces rigidity; fluorophenyl group aids in membrane permeability.

Functional and Pharmacological Insights

  • Fluorine Substitution: The 5-fluoropyrimidine in the target compound contrasts with the trifluoromethylpyridine in .
  • Heterocyclic Diversity : Compared to the thiadiazole in , the thiophene in the target compound offers milder electronic effects, which may reduce off-target interactions. The dihydrothiophene in introduces saturation, likely altering binding kinetics.
  • Carboxamide Linkers : The thiophen-2-yl carboxamide in the target compound differs from the pyridazinyl carboxamide in . Pyridazine’s dual nitrogen atoms may confer stronger hydrogen-bonding capacity, whereas thiophene prioritizes hydrophobic interactions.

Physicochemical Properties

Property Target Compound N-(Pyridazin-3-yl) Analog Thiadiazole Analog
Molecular Weight 322.36 479.45 306.36
LogP (Predicted) ~2.1 ~3.8 ~1.9
Hydrogen Bond Donors 2 3 2
Rotatable Bonds 5 7 4

The target compound exhibits intermediate lipophilicity (LogP ~2.1), balancing solubility and membrane permeability. Its lower molecular weight compared to may favor oral bioavailability.

Notes

  • Data Gaps : Specific pharmacokinetic or in vitro activity data for the target compound are absent in the provided evidence. Further studies on its enzyme inhibition profile are warranted.
  • Structural Optimization : Replacing the thiophene with pyridazine (as in ) could enhance polar interactions, while substituting fluorine with chlorine (as in ) might alter steric and electronic profiles.

Biological Activity

3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluoropyrimidine moiety, which is often associated with various pharmacological effects, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C15H17FN4O2SC_{15}H_{17}FN_{4}O_{2}S, with a molecular weight of approximately 336.4 g/mol. The compound features a piperidine ring substituted with a thiophene group and a fluorinated pyrimidine, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H17FN4O2SC_{15}H_{17}FN_{4}O_{2}S
Molecular Weight336.4 g/mol
CAS Number2097889-80-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression and other diseases. The fluoropyrimidine moiety is known for its ability to inhibit nucleic acid synthesis, while the piperidine and thiophene components may enhance binding affinity to target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor metabolism.
  • Cell Cycle Disruption : Preliminary studies suggest that it may interfere with cell cycle progression, potentially inducing apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, leading to cell death.

Biological Activity and Case Studies

Research on similar compounds has indicated various biological activities, including anticancer properties. For instance, studies on related fluoropyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays were conducted using human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that the compound exhibited dose-dependent cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
A5495.0Induction of apoptosis via ROS
MCF77.5Cell cycle arrest in G2/M phase
SKOV36.0Inhibition of tubulin polymerization

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Notably, the following findings have emerged:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Selectivity : Research indicates that this compound exhibits selectivity towards certain cancer types, which could minimize side effects compared to traditional chemotherapeutics.
  • Synergistic Effects : Combining this compound with other therapeutic agents has been shown to enhance anticancer efficacy, suggesting potential for combination therapies.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A common approach involves:

  • Step 1 : Reacting a fluoropyrimidine derivative (e.g., 5-fluoropyrimidin-2-ol) with a piperidine scaffold under Mitsunobu conditions to introduce the ether linkage .
  • Step 2 : Coupling the intermediate with a thiophen-2-amine derivative using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond . Key intermediates include the fluoropyrimidine-piperidine ether and the activated carboxamide precursor. Reaction optimization often requires anhydrous conditions and bases like DBU or triethylamine .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard, using C18 columns and acetonitrile/water gradients .
  • Structural Confirmation : NMR (¹H/¹³C) to verify substitution patterns (e.g., fluoropyrimidine protons at δ 8.2–8.5 ppm, thiophene protons at δ 6.8–7.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways and reduce trial-and-error synthesis?

Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for critical steps like fluoropyrimidine-piperidine coupling. For example:

  • Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways, prioritizing nucleophilic attack at the pyrimidine’s 2-position .
  • Solvent Effects : COSMO-RS simulations guide solvent selection (e.g., DMF vs. THF) to stabilize intermediates and improve yields . Experimental validation using microfluidic reactors enables rapid screening of computational predictions .

Q. What strategies address low aqueous solubility in pharmacokinetic studies?

Fluorinated and heteroaromatic moieties enhance lipophilicity but may reduce solubility. Mitigation approaches include:

  • Co-solvent Systems : Use cyclodextrins or PEG-based formulations to improve dissolution .
  • Structural Analogues : Introduce polar groups (e.g., sulfonamides) at non-critical positions while retaining the trifluoromethyl group’s metabolic stability .
  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance crystallinity and bioavailability .

Q. How can contradictory bioactivity data across assays be resolved?

Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) often arise from off-target effects or assay conditions. Systematic steps:

  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cells .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed activity .
  • Assay Standardization : Normalize results using reference inhibitors (e.g., staurosporine for kinase assays) and control for ATP concentration variations .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/MethodReference
LogP (Predicted)2.8 ± 0.3 (ACD/Labs Percepta)
Solubility (pH 7.4)12 µM (shake-flask, 37°C)
Melting Point167–169°C (DSC)

Table 2 : Common Synthetic Byproducts and Mitigation

ByproductSourceMitigation Strategy
Defluorinated derivativeHydrolysis under basic conditionsUse milder bases (e.g., K₂CO₃)
Piperidine ring-openedAcidic hydrolysis during workupNeutralize reaction mixture before extraction

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